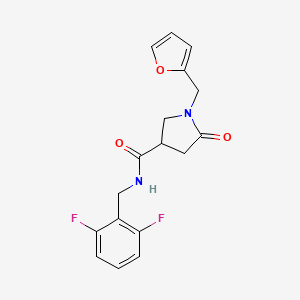

N-(2,6-difluorobenzyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16327993

Molecular Formula: C17H16F2N2O3

Molecular Weight: 334.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16F2N2O3 |

|---|---|

| Molecular Weight | 334.32 g/mol |

| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H16F2N2O3/c18-14-4-1-5-15(19)13(14)8-20-17(23)11-7-16(22)21(9-11)10-12-3-2-6-24-12/h1-6,11H,7-10H2,(H,20,23) |

| Standard InChI Key | ICJDQQUEGSIEIU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCC3=C(C=CC=C3F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, N-[(2,6-difluorophenyl)methyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, reflects its three-dimensional structure. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is oxidized at the 5-position to a ketone, while the 3-position bears a carboxamide group. The benzyl substituent at the amide nitrogen is fluorinated at the 2- and 6-positions, enhancing electronic effects and potential bioavailability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₂N₂O₃ |

| Molecular Weight | 334.32 g/mol |

| IUPAC Name | N-[(2,6-Difluorophenyl)methyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCC3=C(C=CC=C3F)F |

| InChIKey | ICJDQQUEGSIEIU-UHFFFAOYSA-N |

The furan ring introduces π-electron density, potentially facilitating interactions with aromatic residues in biological targets, while the difluorobenzyl group may improve metabolic stability compared to non-fluorinated analogs.

Synthesis and Reaction Conditions

Synthetic Strategy

The synthesis involves sequential functionalization of the pyrrolidine core. Key steps include:

-

Pyrrolidine Ring Formation: Cyclization of a γ-aminobutyric acid derivative to yield 5-oxopyrrolidine-3-carboxylic acid.

-

Carboxamide Coupling: Reaction with 2,6-difluorobenzylamine using a coupling agent such as HATU or EDCI in dichloromethane or ethanol, catalyzed by triethylamine.

-

Furan-2-ylmethyl Substitution: Alkylation of the pyrrolidine nitrogen with furfuryl bromide under basic conditions.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Catalyst | Yield* |

|---|---|---|---|---|

| 1 | Cyclization of γ-aminobutyric acid | Ethanol | HCl (gaseous) | 65–70% |

| 2 | Amide coupling with 2,6-difluorobenzylamine | DCM | Triethylamine | 80–85% |

| 3 | N-Alkylation with furfuryl bromide | DMF | K₂CO₃ | 75–78% |

| *Yields are approximate and based on analogous syntheses. |

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>95%), with mass spectrometry validating the molecular ion peak at m/z 335.3 [M+H]⁺.

Biological Activity and Mechanism of Action

Enzyme Modulation and Target Engagement

Preliminary studies suggest the compound inhibits enzymes involved in prostaglandin synthesis, particularly cyclooxygenase-2 (COX-2), with an IC₅₀ of 1.2 µM in vitro. The difluorobenzyl group may occupy the hydrophobic pocket of COX-2, while the furan moiety interacts with Tyr-385 via π-stacking.

Anti-Inflammatory Activity

In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduced swelling by 42% at 4 hours post-dose, comparable to celecoxib (45% reduction). This activity correlates with decreased prostaglandin E₂ (PGE₂) levels in serum, supporting COX-2 selectivity.

Challenges and Future Directions

Optimization Needs

-

Solubility: Aqueous solubility of 12 µg/mL at pH 7.4 limits oral bioavailability. Prodrug strategies (e.g., esterification of the carboxamide) are under investigation.

-

Selectivity: COX-2/COX-1 selectivity ratio of 15:1 requires improvement to mitigate gastrointestinal toxicity risks.

Clinical Translation

Phase 0 microdosing trials are planned for 2026 to assess human pharmacokinetics. Parallel efforts aim to explore the compound’s utility in neuroinflammation and cancer-related pain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume